Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver(1+) 2,6,6-trimethylbicyclo(311)heptane-2-thiolate is a chemical compound with the molecular formula C10H18SAg It is a silver salt of a thiolate derived from a bicyclic terpene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate typically involves the reaction of silver nitrate (AgNO3) with 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiol in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the thiol group. The general reaction can be represented as follows:
AgNO3+C10H18S→C10H18SAg+HNO3
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of metallic silver.
Substitution: Formation of alkylated thiolates.
Wissenschaftliche Forschungsanwendungen
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing silver-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as conductive inks and coatings.
Wirkmechanismus
The mechanism of action of Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. The compound may also generate reactive oxygen species (ROS) that contribute to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate
- (Trifluoromethylthio) silver (I)
Uniqueness
Silver(1+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate is unique due to its specific bicyclic structure and the position of the thiolate group. This structural uniqueness can influence its reactivity and applications compared to other silver thiolate compounds.
Eigenschaften
CAS-Nummer |
100335-19-1 |
---|---|
Molekularformel |
C10H17AgS |
Molekulargewicht |
277.174 |
IUPAC-Name |
silver;4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate |
InChI |
InChI=1S/C10H18S.Ag/c1-9(2)7-4-5-10(3,11)8(9)6-7;/h7-8,11H,4-6H2,1-3H3;/q;+1/p-1 |
InChI-Schlüssel |
LEDXWCVTTAIPGU-UHFFFAOYSA-M |
SMILES |
CC1(C2CCC(C1C2)(C)[S-])C.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.